(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
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Overview
Description
(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound with a unique structure that includes multiple phenyl groups and a dioxaphosphepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions. The process starts with the preparation of the dioxaphosphepin ring, followed by the introduction of the phenyl groups and the cyclohexylamine moiety. Common reagents used in these reactions include phosphorus trichloride, phenylmagnesium bromide, and cyclohexylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require basic or acidic conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered substituents .
Scientific Research Applications
(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3aR,8aR)-N-benzyl-N-isopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
- (3aR,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetrakis(4-methylphenyl)-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Uniqueness
The uniqueness of (3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine lies in its specific structural features, such as the dioxaphosphepin ring and the multiple phenyl groups.
Properties
Molecular Formula |
C43H50NO4P |
---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(3aR,8aR)-N,N-dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
InChI |
InChI=1S/C43H50NO4P/c1-41(2)45-39-40(46-41)43(35-25-13-5-14-26-35,36-27-15-6-16-28-36)48-49(44(37-29-17-7-18-30-37)38-31-19-8-20-32-38)47-42(39,33-21-9-3-10-22-33)34-23-11-4-12-24-34/h3-6,9-16,21-28,37-40H,7-8,17-20,29-32H2,1-2H3/t39-,40-/m1/s1 |
InChI Key |
ORGHVGDCTFGTOG-XRSDMRJBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C5CCCCC5)C6CCCCC6)(C7=CC=CC=C7)C8=CC=CC=C8)C |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C5CCCCC5)C6CCCCC6)(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
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